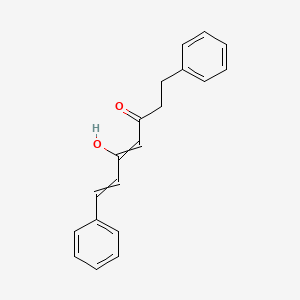
1,7-Diphenyl-5-hydroxy-4,6-heptadien-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z,6E)-5-Hydroxy-1,7-diphenylhepta-4,6-dien-3-one is an organic compound known for its unique structure and potential applications in various fields. This compound features a hepta-4,6-dien-3-one backbone with hydroxy and diphenyl substituents, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4Z,6E)-5-Hydroxy-1,7-diphenylhepta-4,6-dien-3-one typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of benzaldehyde with acetone to form 1,5-diphenylpent-1-en-3-one.
Hydroxylation: The next step is the hydroxylation of the intermediate product to introduce the hydroxy group at the 5th position.
Isomerization: The final step involves the isomerization of the double bonds to achieve the (4Z,6E) configuration.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can also be employed to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4Z,6E)-5-Hydroxy-1,7-diphenylhepta-4,6-dien-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds and carbonyl group can be reduced to form saturated compounds.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 5-oxo-1,7-diphenylhepta-4,6-dien-3-one.
Reduction: Formation of 5-hydroxy-1,7-diphenylheptane.
Substitution: Formation of halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
(4Z,6E)-5-Hydroxy-1,7-diphenylhepta-4,6-dien-3-one has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of (4Z,6E)-5-Hydroxy-1,7-diphenylhepta-4,6-dien-3-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the phenyl groups can engage in π-π interactions. These interactions can modulate the activity of biological pathways, leading to various effects.
Comparación Con Compuestos Similares
Similar Compounds
(4Z,6E)-5-Hydroxy-1,7-diphenylhepta-4,6-dien-3-one: Unique due to its specific double bond configuration and hydroxy substitution.
1,7-Diphenylhepta-4,6-dien-3-one: Lacks the hydroxy group, resulting in different chemical properties.
5-Hydroxy-1,7-diphenylheptane: Saturated version with different reactivity.
Uniqueness
(4Z,6E)-5-Hydroxy-1,7-diphenylhepta-4,6-dien-3-one is unique due to its specific (4Z,6E) configuration, which imparts distinct stereochemical properties and reactivity compared to its analogs. This configuration can influence its interaction with biological targets and its overall chemical behavior.
Propiedades
Fórmula molecular |
C19H18O2 |
|---|---|
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
5-hydroxy-1,7-diphenylhepta-4,6-dien-3-one |
InChI |
InChI=1S/C19H18O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-11,13,15,20H,12,14H2 |
Clave InChI |
MJCANANSGRMBIC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC(=O)C=C(C=CC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,11,13-Trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one](/img/structure/B12432442.png)
![Methyl 13-ethylidene-16-methoxy-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate](/img/structure/B12432449.png)


![2-[2-(2-{2-[2-(2-aminopropanamido)-3-hydroxypropanamido]-3-hydroxybutanamido}-3-hydroxybutanamido)-3-hydroxybutanamido]-N-{1-[(1-carbamoyl-2-hydroxypropyl)carbamoyl]-2-(4-hydroxyphenyl)ethyl}succinamide](/img/structure/B12432468.png)
![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-30-[4-(dimethylamino)piperidin-1-yl]-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate](/img/structure/B12432469.png)

![7,12-Methano-4H,12aH-pyrano[4,3-b][1]benzoxocin-8-glycolic acid, 4beta-(3-furyl)-1,2,4a,5,6,7beta,7a,8alpha,9,10,11,11aalpha-dodecahydro-4abeta,7abeta,9,9-tetramethyl-13-methylene-2,10-dioxo-, methyl ester, acetate (8CI); 6-Acetoxyangolensic acid methyl ester](/img/structure/B12432489.png)

![3-methyl-2-[(1E)-2-nitroethenyl]thiophene](/img/structure/B12432521.png)

